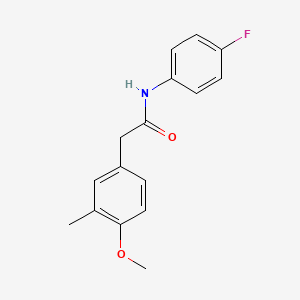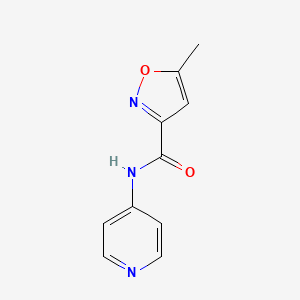![molecular formula C15H13F3N2O3S B4625878 N~1~-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4625878.png)
N~1~-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated compounds and sulfonyl derivatives often involves complex reactions that provide insight into the potential pathways for synthesizing "N1-(2,4-difluorophenyl)-N2-[(4-fluorophenyl)sulfonyl]-N2-methylglycinamide". For instance, the development of efficient reagents for the fluorination of functionalized carbonyl compounds, as described by Resnati and Desmarteau (1991), demonstrates methodologies that might be applicable in the synthesis of our compound of interest due to the presence of fluorine atoms and the potential for carbonyl group functionalization in its structure (Resnati & Desmarteau, 1991).
Molecular Structure Analysis
Analyzing the molecular structure of similar compounds provides insights into the electronic configuration, bond lengths, and molecular geometry of "N1-(2,4-difluorophenyl)-N2-[(4-fluorophenyl)sulfonyl]-N2-methylglycinamide". Studies like those on acyclic sulfur−nitrogen compounds by Haas et al. (1996) reveal the influence of fluorosulfonyl groups on molecular structure, such as electron delocalization and bond shortening, which are relevant to understanding the molecular architecture and stability of our compound (Haas et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of "N1-(2,4-difluorophenyl)-N2-[(4-fluorophenyl)sulfonyl]-N2-methylglycinamide" can be anticipated by examining the reactions of structurally similar compounds. For example, the work by Ying, Desmarteau, and Gotoh (1996) on the electrophilic fluorination of imines sheds light on potential reactivity patterns, especially in the presence of fluorine and sulfonyl groups, indicating how our compound might undergo transformations under various chemical conditions (Ying, Desmarteau, & Gotoh, 1996).
Physical Properties Analysis
The physical properties of "N1-(2,4-difluorophenyl)-N2-[(4-fluorophenyl)sulfonyl]-N2-methylglycinamide", such as solubility, melting point, and thermal stability, are crucial for its handling and application. Research on fluoropolymers by Huang et al. (2005) provides a framework for understanding how the incorporation of fluorine and sulfonyl groups into polymers affects their physical properties, suggesting similar effects might be observed in our compound (Huang et al., 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles, electrophiles, and stability under various chemical environments, are essential for comprehending the behavior of "N1-(2,4-difluorophenyl)-N2-[(4-fluorophenyl)sulfonyl]-N2-methylglycinamide". The synthesis and characterization of novel fluoropolymers containing sulfonyl and perfluorocyclobutyl units by Huang et al. (2005) highlight the impact of sulfonyl groups on chemical stability and reactivity, offering insights into the chemical properties of our compound (Huang et al., 2005).
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Fluoropolymers
A study detailed the synthesis of a novel sulfonyl-containing monomer and its application in creating fluoropolymers with exceptional thermal stability. These polymers, integrating sulfonyl and perfluorocyclobutyl units, exhibit high decomposition temperatures around 500°C and excellent solubility in conventional solvents, indicating potential for advanced material applications (Huang et al., 2005).
Oxidative Enantioselective α-Fluorination
Research introduced a novel approach to the oxidative enantioselective α-fluorination of aliphatic aldehydes using N-heterocyclic carbene catalysis. This methodology utilizes N-fluorobis(phenyl)sulfonimide as both an oxidant and a fluorine source, enabling the direct formation of C-F bonds with high to excellent enantioselectivities, overcoming challenges such as competitive difluorination (Li et al., 2014).
Antiandrogen Activity of Sulfonyl Derivatives
A series of 3-(substituted thio)-2-hydroxypropionanilides and related sulfones and sulfoxides were synthesized and evaluated for their antiandrogen activity. The research highlights the discovery of novel, potent antiandrogens with peripheral selectivity, contributing to the treatment of androgen-responsive diseases (Tucker et al., 1988).
Sulfonated Block Copolymers for Fuel-Cell Applications
The synthesis of sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups for fuel-cell applications was detailed. These materials demonstrate higher proton conductivity and mechanical properties compared to random copolymers, showing promise for fuel-cell technology (Bae et al., 2009).
Electrochemical Capacitor Applications of Poly(Phenylthiophene) Derivatives
This study focused on the electrochemical deposition of electroactive polymers from various phenylthiophene derivatives onto carbon paper electrodes. The research evaluated the morphologies and electrochemical performance of the films, demonstrating their potential in high-voltage electrochemical capacitors (Ferraris et al., 1998).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c1-20(24(22,23)12-5-2-10(16)3-6-12)9-15(21)19-14-7-4-11(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRTWQFQERHHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=C(C=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dioxo-1-pyrrolidinyl)-4-nitro-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4625801.png)
![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4625809.png)


![2-(benzylthio)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4625838.png)
![N-[1-(1-adamantyl)propyl]-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B4625841.png)
![3-(hexanoylamino)-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4625843.png)
![2,4-dichloro-N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4625850.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625855.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4625858.png)
![N-cyclopentyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4625863.png)
![3-(2-methoxyphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4625886.png)
![N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4625887.png)
![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4625890.png)